3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline hydrochloride
Description
Properties
IUPAC Name |
3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)aniline;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO2.ClH/c1-11(2)7-14-12(15-8-11)9-4-3-5-10(13)6-9;/h3-6H,7-8,13H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQYGZJXWLKFOIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC(=CC=C2)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90657143 | |
| Record name | 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850567-43-0 | |
| Record name | 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Substrate Selection and Catalytic Systems
The Miyaura borylation reaction is a cornerstone for introducing boronate esters to aromatic systems. For 3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)aniline, the precursor 3-bromoaniline undergoes borylation using bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst. A typical protocol involves:
Transesterification to Dioxaborinane
The pinacol boronate intermediate is converted to the 5,5-dimethyl-1,3,2-dioxaborinane derivative via transesterification with 2,2-dimethyl-1,3-propanediol :
Direct Boronation of 3-Aminophenylboronic Acid
Cyclocondensation with Diols
An alternative route employs 3-aminophenylboronic acid and 2,2-dimethyl-1,3-propanediol under dehydrative conditions:
Challenges and Optimizations
-
Boronic Acid Instability : 3-Aminophenylboronic acid is prone to protodeboronation. Stabilizing additives like NEt₃ (10 mol%) improve yields.
-
Purification : Column chromatography (hexane/ethyl acetate, 4:1) removes unreacted diol.
Hydrochloride Salt Formation
Acid-Base Neutralization
The free base 3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)aniline is treated with hydrochloric acid (HCl) to form the hydrochloride salt:
Characterization Data
-
¹H NMR (DMSO-d₆): δ 1.02 (s, 6H, CH₃), 3.78 (d, 4H, OCH₂), 6.85–7.25 (m, 4H, Ar-H), 8.12 (br s, 3H, NH₃⁺).
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Miyaura Borylation | 3-Bromoaniline | Pd(dppf)Cl₂ | 78 | 97 |
| Direct Boronation | 3-Aminophenylboronic acid | None | 65 | 95 |
Key Observations :
-
The Miyaura route offers higher yields but requires expensive palladium catalysts.
-
Direct boronation avoids transition metals but faces challenges with boronic acid stability.
Scalability and Industrial Feasibility
Gram-Scale Synthesis
Source 6 details a gram-scale procedure using photoredox cross-coupling :
Chemical Reactions Analysis
Types of Reactions
3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form amines.
Substitution: The aniline moiety allows for electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents under acidic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Halogenated, nitrated, and sulfonated aniline derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds containing boron have potential anticancer properties. The dioxaborinane moiety in 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline hydrochloride may enhance the compound's ability to interact with biological targets involved in cancer progression. Studies have shown that boron-containing compounds can inhibit tumor growth by interfering with cellular processes such as apoptosis and angiogenesis.
Drug Delivery Systems
The compound's ability to form stable complexes with various biomolecules makes it a candidate for drug delivery applications. Its unique structure allows for modification that can improve solubility and bioavailability of therapeutic agents. Research is ongoing to explore its use in targeted drug delivery systems that can minimize side effects while maximizing therapeutic efficacy.
Materials Science
Polymer Chemistry
In materials science, this compound can be utilized as a monomer or additive in the synthesis of advanced polymers. The incorporation of boron into polymer matrices can enhance properties such as thermal stability and mechanical strength. This application is particularly relevant in the development of high-performance materials for aerospace and automotive industries.
Conductive Materials
The compound's potential as a precursor for conductive polymers has been investigated. Conductive polymers are crucial for applications in electronics and energy storage devices. The presence of the dioxaborinane group may facilitate charge transport within the polymer matrix, making it suitable for applications in organic photovoltaics and sensors.
Organic Synthesis
Mechanism of Action
The mechanism of action of 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline hydrochloride involves its interaction with various molecular targets. The boron atom in the dioxaborinane ring can form stable complexes with diols and other nucleophiles, making it useful in catalysis and molecular recognition. The aniline moiety allows for interactions with aromatic systems, facilitating its use in organic synthesis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Aniline Hydrochlorides with Boronate Esters
N-Methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride (CAS: 2377610-84-7)
- Molecular Formula: C₁₃H₂₁BClNO₂
- Molecular Weight : 269.58 g/mol
- Key Differences : Incorporates a methyl group on the aniline nitrogen and a tetramethyl dioxaborolane ring (vs. dimethyl dioxaborinane in the target compound). The increased steric bulk may reduce reactivity in cross-coupling reactions .
2-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS: 1269233-01-3)
- Molecular Formula: C₁₂H₁₇BClNO₂
- Molecular Weight : 253.53 g/mol
- Key Differences : Substitution of a chlorine atom at the ortho-position relative to the boronate group. This enhances electrophilicity but may limit solubility (storage recommended at RT) .
Functional Group Variants
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde
- Molecular Formula : C₁₂H₁₅BO₃
- Key Differences : Replaces the aniline group with a benzaldehyde moiety. The aldehyde group enables nucleophilic additions, diverging from the amine-directed reactivity of the target compound .
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoic Acid
- Molecular Formula : C₁₂H₁₅BO₄
- Molecular Weight : 234.05 g/mol
Aromatic System Modifications
7-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4H-chromen-4-one (N1)
- Molecular Formula : C₁₄H₁₆BO₄
- Synthetic Yield : 75.6%
- Key Differences: Chromenone core replaces the benzene ring, introducing conjugation effects that alter UV absorption and electronic properties .
3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine
Similarity Scores from Structural Databases
Compounds with similarity scores >0.8 to the target include:
Biological Activity
3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline hydrochloride is a compound that has garnered interest in various fields of research due to its unique structural features and potential biological applications. This article explores its biological activity, focusing on its synthesis, chemical properties, and recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C11H17BClNO2. It features a boron-containing dioxaborinane ring attached to an aniline moiety, which is significant for its reactivity and potential biological interactions.
Table 1: Basic Properties of the Compound
| Property | Value |
|---|---|
| Molecular Weight | 232.62 g/mol |
| Boiling Point | Not specified |
| Purity | ≥95% |
| Storage Conditions | Inert atmosphere, 2-8°C |
Synthesis Methods
The synthesis of this compound typically involves the reaction of 3-aminophenylboronic acid with 2,2-dimethyl-1,3-propanediol under acidic conditions. This method is optimized for both laboratory and industrial scales to ensure high yield and purity through recrystallization or chromatography techniques .
Research indicates that the compound may exhibit various biological activities through different mechanisms:
- Inhibition of Enzymatic Activity : The compound has been studied for its potential as an inhibitor of certain enzymes. For example, similar compounds have shown inhibition against cytochrome P450 enzymes (CYPs), which are crucial in drug metabolism .
- Cell Growth Inhibition : Preliminary studies suggest that derivatives of this compound can inhibit cell growth in cancer cell lines. The presence of the boron atom may enhance selectivity towards cancerous cells compared to normal cells .
- Biological Labeling : Due to its boron content, it may be useful in biological labeling and imaging applications.
Case Studies
Several studies have investigated the biological effects of compounds related to or derived from this compound:
- Study on Enzyme Inhibition : A study demonstrated that related compounds inhibited CYP3A4 with an IC50 value of 0.34 μM while showing minimal inhibition on other CYP isoforms. This specificity suggests a potential for reduced drug-drug interactions when used in pharmacological contexts .
- Cancer Cell Line Studies : Research has indicated that certain borylated compounds exhibit selective cytotoxicity towards cancer cell lines with GI50 values ranging from 11 to 38 μM across various cell types . This selectivity is crucial for developing targeted therapies.
Comparison with Similar Compounds
The unique structure of this compound allows it to participate in a variety of chemical reactions that may not be possible with simpler anilines or dioxaborinanes alone.
Table 2: Comparison with Related Compounds
| Compound Name | Similarity Index | Notable Activity |
|---|---|---|
| 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane | 0.84 | General boron activity |
| tert-Butyl (3-cyano-4-(5,5-dimethyl-1,3-dioxaborinan-2-yl)-7-methylbenzo[b]thiophen-2-yl)carbamate | 0.83 | Potential anti-cancer properties |
| 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride | 0.83 | Similar structural reactivity |
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline hydrochloride?
- Methodological Answer : The synthesis typically involves two steps:
Borylation of Aniline Derivatives : React 3-iodoaniline or 3-bromoaniline with bis(pinacolato)diboron (B₂Pin₂) or a 5,5-dimethyl-1,3,2-dioxaborinane precursor under palladium catalysis (e.g., Pd(PPh₃)₄) in a solvent like dioxane or THF at 80–100°C. This forms the boronate ester .
Hydrochloride Salt Formation : Treat the free amine with hydrochloric acid (HCl) in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt, enhancing stability and solubility .
- Key Considerations : Monitor reaction progress via TLC or LC-MS to detect intermediates/by-products like unreacted boronate esters.
Q. How should researchers characterize the compound’s purity and structure?
- Methodological Answer : Use a combination of techniques:
- NMR Spectroscopy : ¹H NMR (δ ~6.5–7.5 ppm for aromatic protons), ¹³C NMR (δ ~25–30 ppm for methyl groups on the dioxaborinan ring), and ¹¹B NMR (δ ~30 ppm for trigonal boron) .
- X-ray Crystallography : Resolve the crystal structure to confirm the boronate ester geometry and hydrochloride salt formation (e.g., CCDC data in ) .
- HPLC : Assess purity (>95%) using a C18 column with UV detection at 254 nm .
Q. What are the solubility and storage recommendations for this compound?
- Methodological Answer :
- Solubility : Soluble in polar aprotic solvents (DMSO, DMF) and partially in ethanol or methanol. Insoluble in hexane or diethyl ether .
- Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the boronate ester .
Q. What are its primary applications in organic synthesis?
- Methodological Answer : The compound serves as a boronate ester precursor in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl structures. The aniline group enables further functionalization (e.g., diazotization or acylation) for drug discovery intermediates .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve boronate ester yield?
- Methodological Answer :
- Catalyst Screening : Test Pd catalysts (e.g., PdCl₂(dppf)) and ligands (e.g., SPhos) to enhance coupling efficiency .
- Solvent Effects : Compare yields in dioxane vs. THF; dioxane may reduce steric hindrance around boron .
- Temperature Control : Use microwave-assisted synthesis (100–120°C) to accelerate reaction kinetics while minimizing decomposition .
Q. How can researchers resolve discrepancies in ¹¹B NMR data?
- Methodological Answer :
- Reference Standards : Compare with ¹¹B NMR shifts of analogous dioxaborinan derivatives (e.g., δ ~30 ppm for trigonal boron) .
- Hydration Check : Ensure anhydrous conditions during sample preparation, as water can hydrolyze the boronate ester, shifting δ to ~10 ppm (tetrahedral boron) .
Q. What side reactions occur during synthesis, and how are they mitigated?
- Methodological Answer :
- By-Products :
- Oxidation of Aniline : Detectable via HPLC as a higher Rf peak. Use degassed solvents and inert gas purging to prevent oxidation .
- Boronate Ester Hydrolysis : Characterized by ¹¹B NMR. Use molecular sieves or anhydrous MgSO₄ to scavenge water .
- Mitigation : Employ scavengers (e.g., BHT for free radicals) and optimize stoichiometry (1.2–1.5 equiv. boronating agent) .
Q. How can computational modeling predict reactivity in cross-coupling?
- Methodological Answer :
- DFT Calculations : Model the boron center’s electrophilicity and transition states for transmetallation with Pd(0). Use software (Gaussian, ORCA) with B3LYP/6-31G* basis sets .
- Steric Maps : Analyze the dioxaborinan ring’s steric effects using crystal structure data (e.g., C–B bond length ~1.55 Å) to predict coupling efficiency with bulky aryl halides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
